molecular formula C5H9N3O B1650426 4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 1177281-29-6

4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1650426
CAS No.: 1177281-29-6
M. Wt: 127.14
InChI Key: SLRAMJQVDAKORR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also known as PAMBA .


Synthesis Analysis

The production method of 4-aminomethyl benzoic acid comprises the steps of preparing 4-carboxy benzaldehyde or alkyl esters thereof (methyl 4-formylbenzoate); Oxime .


Molecular Structure Analysis

The molecular formula of 4-(aminomethyl)benzoic acid is C8H9NO2 . The molar mass is 151.165 g·mol −1 .


Chemical Reactions Analysis

4-(Aminomethyl)benzoic acid can be used in the Ullmann coupling reaction . It can also react with acid chlorides or acid anhydrides to form amides .


Physical and Chemical Properties Analysis

The density of 4-(aminomethyl)benzoic acid is 1.239 g/cm 3. It has a melting point of 300 °C (572 °F) and a boiling point of 310.7 °C (591.3 °F) .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives are involved in the synthesis and characterization of novel chemical entities. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and characterized for their solvatochromic properties, antimicrobial, and radical scavenging activities (Şener et al., 2017). These compounds exhibit activity against both Gram-positive and Gram-negative bacteria and fungi, showcasing their potential in developing new antimicrobial agents.

Corrosion Inhibition

Pyrazole derivatives have been identified as effective corrosion inhibitors for metals, a crucial application in industrial processes. For instance, certain pyranopyrazole derivatives demonstrate significant corrosion inhibition properties for mild steel, useful in industrial pickling processes. This application combines experimental studies with quantum chemical approaches to understand the inhibitor-metal interactions and develop more efficient corrosion protection strategies (Dohare et al., 2017).

Anticancer Potential

Research has explored the anticancer potential of pyrazole derivatives, synthesizing compounds with significant biological activity. For instance, a series of dihydropyrano[2,3-c]pyrazole derivatives were synthesized and identified as potent anticancer agents through multicomponent reactions. These studies highlight the compound's role in developing new therapeutic agents with anticancer properties (Nikalje et al., 2016).

Green Chemistry Applications

The compound and its derivatives are also instrumental in green chemistry, emphasizing eco-friendly and efficient synthesis methods. A notable application is the use of ionic liquids and other green catalysts to synthesize pyrazole derivatives under environmentally benign conditions. These methods aim to reduce hazardous waste and improve synthesis efficiency, contributing to sustainable chemical practices (Mosaddegh et al., 2010).

Antimicrobial and Antifungal Activities

Several studies have synthesized pyrazole derivatives to evaluate their antimicrobial and antifungal efficacy. These compounds have shown promising results against a range of pathogens, indicating their potential as novel antimicrobial and antifungal agents. The research underscores the importance of these derivatives in addressing the growing concern of antibiotic resistance (Hafez et al., 2016).

Mechanism of Action

While the exact mechanism of action for “4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is not available, 4-(aminomethyl)benzoic acid is known to act as an antifibrinolytic .

Safety and Hazards

4-(Aminomethyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(aminomethyl)-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3-4(2-6)5(9)8-7-3/h4H,2,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRAMJQVDAKORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672363
Record name 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177281-29-6
Record name 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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